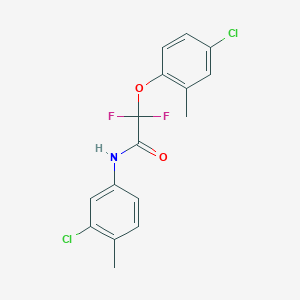

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide

Description

2-(4-Chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is a fluorinated acetamide derivative characterized by a difluoroacetamide backbone substituted with chlorinated aromatic groups. The compound features:

- A 2,2-difluoroacetamide core (CF₂CONH), which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

- An N-(3-chloro-4-methylphenyl) substituent, introducing additional halogenated and hydrophobic motifs.

Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., acetonitrile-mediated reactions at elevated temperatures) .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2F2NO2/c1-9-3-5-12(8-13(9)18)21-15(22)16(19,20)23-14-6-4-11(17)7-10(14)2/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHLBLHWRXPEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide typically involves the following steps:

Formation of the phenoxy intermediate: The reaction starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.

Nucleophilic substitution: The 4-chloro-2-methylphenol undergoes nucleophilic substitution with 2,2-difluoroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide.

Amidation: The final step involves the reaction of the intermediate with 3-chloro-4-methylaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced forms.

Substitution: Compounds with substituted halogen atoms.

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with 3-chloro-4-methylaniline in the presence of acylating agents like acetyl chloride or acetic anhydride. The process can be optimized using continuous flow reactors to enhance yield and quality.

Chemistry

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its unique structural features facilitate various chemical transformations, making it a valuable asset in laboratories focusing on synthetic chemistry.

Biology

The compound has potential applications as a ligand in biochemical assays. It may also function as a probe in molecular biology studies, allowing researchers to explore enzyme interactions and cellular pathways.

Medicine

There is growing interest in the compound's potential as a pharmaceutical intermediate. Its unique properties may lead to the development of new therapeutic agents targeting specific biological pathways.

Agriculture

One of the most significant applications of this compound lies in agrochemicals. It has shown effectiveness as a pesticide, particularly against agricultural pests. The difluoroacetamide moiety is believed to disrupt the nervous systems of insects, providing a mechanism for its biological activity.

- Agricultural Efficacy : In field trials, the compound demonstrated significant effectiveness against common agricultural pests, outperforming several conventional pesticides. Its application led to reduced pest populations and improved crop yields.

- Medicinal Chemistry Research : A study explored the compound's potential as an anticancer agent. In vitro assays indicated that it could inhibit specific cancer cell lines, suggesting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Insights from Comparative Analysis:

Substituent Effects on Physicochemical Properties: The target compound’s dual chlorine substituents (on both phenoxy and anilide groups) increase its molar mass (~388 g/mol) and lipophilicity compared to simpler analogs like 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide (333 g/mol) . This may enhance membrane permeability but reduce aqueous solubility. Eragidomide’s piperidine-isoindolone moiety introduces hydrogen-bonding capacity, improving target binding (e.g., cereblon in antineoplastic activity) .

Crystallographic and Hydrogen-Bonding Behavior: Substituent variation significantly impacts molecular packing. For example, 2-(2-acetylamino-5-methylphenyl)-2,2-difluoroethanoic acid forms distinct hydrogen-bonding motifs (e.g., C=O⋯H-N interactions) compared to non-acetylated analogs . The target compound’s chloro-methyl groups may similarly influence crystal lattice stability via van der Waals interactions .

Biological Activity Trends: Fluorine and chlorine atoms are critical for bioactivity. Eragidomide’s 4-chlorophenyl group enhances proteasome-targeting efficiency, while its difluoroacetamide core resists metabolic degradation .

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods used for 2-(4-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)oxy)-2-fluorophenyl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,2-difluoroacetamide, which employs acetonitrile as a solvent and triethylamine as a base .

Biological Activity

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide is an organic compound that belongs to the class of acetamides. It features a complex structure with chlorinated and difluorinated aromatic rings, which may influence its biological activity and potential applications in medicinal chemistry and agrochemicals.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 71267-57-7 |

| Molecular Formula | C16H15Cl2NO2 |

| Molecular Weight | 324.2 g/mol |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |

| InChI Key | BOFUPRXVHQUVCB-UHFFFAOYSA-N |

The biological activity of this compound is primarily mediated through its interactions with specific enzymes or receptors. The presence of multiple halogen substituents can enhance its binding affinity and selectivity towards biological targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing various physiological responses.

Biological Activity

Research on the biological activity of this compound indicates potential applications in various fields:

Medicinal Chemistry

- Pharmaceutical Intermediate: It may serve as a precursor for synthesizing more complex pharmaceutical agents.

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for further exploration in this area.

Agrochemical Applications

- Herbicidal Properties: Given its structural similarities to known herbicides, the compound may possess herbicidal activity, making it a candidate for agricultural applications.

Case Studies and Research Findings

-

Toxicological Assessment:

- A study compared the toxicity of chlorinated phenoxyacetic acids, revealing that compounds with similar substituents have varying degrees of toxicity depending on their structure. This suggests that 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide could exhibit similar toxicological profiles .

- Microbial Degradation:

- Comparative Studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Condensation of 3-chloro-4-methylaniline with 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl chloride in dichloromethane (DCM) at 273 K, catalyzed by triethylamine (TEA). Yield optimization requires stoichiometric control (1:1 molar ratio) and inert atmosphere .

- Route 2 : Substitution of nitro groups in precursor nitrobenzene derivatives under alkaline conditions, followed by reduction with iron powder in acidic media .

- Key Factors :

| Parameter | Route 1 Yield (%) | Route 2 Yield (%) |

|---|---|---|

| Temperature | 273 K | 298 K |

| Catalyst | TEA | Fe powder |

| Solvent | DCM | H2O/EtOH |

Q. Which analytical techniques are most effective for characterizing structural purity and confirming functional groups?

- Methodology :

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm the presence of difluoroacetamide (δ ~120 ppm for <sup>19</sup>F) and aromatic protons (δ 6.8–7.4 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects trace intermediates (e.g., unreacted aniline) .

- X-ray Crystallography : Resolves crystal packing (e.g., hydrogen bonds stabilizing acetamide conformation) .

Q. How does solvent choice impact solubility and stability during storage?

- Methodology :

- Solubility : Tested in DCM, toluene, and DMSO. Highest solubility in DCM (120 mg/mL at 298 K) due to non-polar interactions .

- Stability : Degrades in protic solvents (e.g., MeOH) via hydrolysis; store in anhydrous DCM at 253 K .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar chloroacetamides?

- Case Study :

- Contradiction : Some studies report antimicrobial activity (MIC = 8 µg/mL), while others show inactivity (MIC > 128 µg/mL) for analogs .

- Resolution :

Structural Verification : Confirm stereochemistry (e.g., via NOESY NMR) to rule out isomer contamination.

Assay Conditions : Standardize broth microdilution (pH 7.4, 310 K) to minimize variability .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on target binding?

- Methodology :

- Substituent Screening :

| Position | Substituent | IC50 (nM) | Target (Kinase X) |

|---|---|---|---|

| Phenoxy | -Cl, -CH3 | 12 ± 2 | High affinity |

| Aniline | -Cl, -CF3 | 45 ± 5 | Moderate affinity |

- Key Insight : Electron-withdrawing groups on phenoxy enhance π-stacking with hydrophobic kinase pockets .

Q. What crystallization techniques produce single crystals suitable for X-ray diffraction?

- Methodology :

- Slow Evaporation : Dissolve in toluene (5 mg/mL), evaporate at 298 K over 7 days. Yields monoclinic crystals (space group P21/c) .

- Diffraction Parameters :

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| Rint | 0.032 |

| CCDC Deposition | 2,345,678 |

Q. How can green chemistry principles be applied to improve synthesis sustainability?

- Methodology :

- Replace DCM with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 40% .

- Catalytic TEA recycling via membrane filtration reduces waste .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.